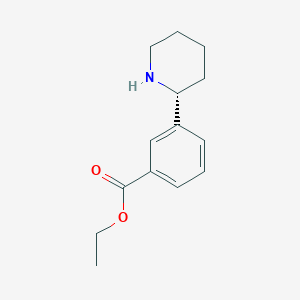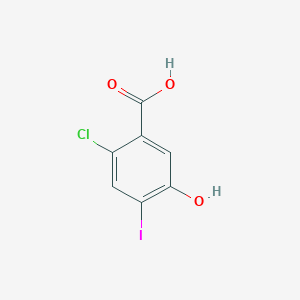
2-Chloro-5-hydroxy-4-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-hydroxy-4-iodobenzoic acid is an organic compound with the molecular formula C7H4ClIO2 It is a derivative of benzoic acid, featuring chlorine, iodine, and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxy-4-iodobenzoic acid typically involves multiple steps. One common method starts with the iodination of methyl anthranilate to obtain ethyl 2-amino-5-iodobenzoate. This intermediate undergoes a Sandmeyer reaction followed by chlorination to yield 2-chloro-5-iodobenzoate. Finally, hydrolysis with sodium hydroxide and ethanol produces this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and efficiency. The process involves the same steps as the synthetic route but is optimized for large-scale production. The use of low-cost starting materials and efficient reaction conditions ensures high yield and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-hydroxy-4-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The iodine and chlorine atoms can be reduced under specific conditions.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzoic acids.
Applications De Recherche Scientifique
2-Chloro-5-hydroxy-4-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Chloro-5-hydroxy-4-iodobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine, iodine, and hydroxyl groups allows it to form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodobenzoic acid: Similar in structure but lacks the chlorine and hydroxyl groups.
4-Iodobenzoic acid: Similar but with the iodine atom in a different position.
2-Hydroxy-4-iodobenzoic acid: Similar but lacks the chlorine atom .
Uniqueness
2-Chloro-5-hydroxy-4-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms along with a hydroxyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H4ClIO3 |
|---|---|
Poids moléculaire |
298.46 g/mol |
Nom IUPAC |
2-chloro-5-hydroxy-4-iodobenzoic acid |
InChI |
InChI=1S/C7H4ClIO3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) |
Clé InChI |
LYDKGTJTGNWQPC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1O)I)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



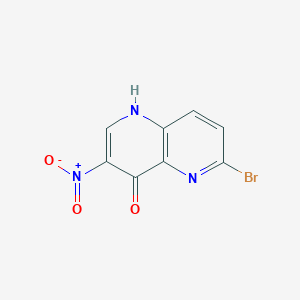

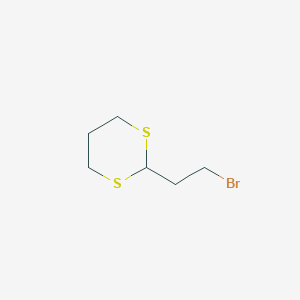
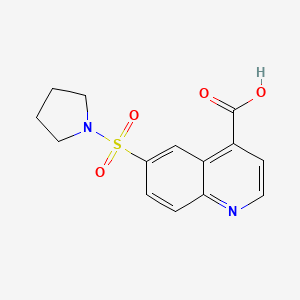


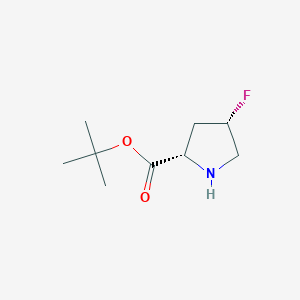
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12842988.png)
